molecular formula C12H21NO2 B1521878 tert-Butyl (4-methylenecyclohexyl)carbamate CAS No. 725255-70-9

tert-Butyl (4-methylenecyclohexyl)carbamate

Cat. No. B1521878
CAS RN: 725255-70-9
M. Wt: 211.3 g/mol
InChI Key: RORBKRGGCPRUPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl carbamate, is available . It has a molecular weight of 117.1463 and its IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .

Scientific Research Applications

Applications in Organic Synthesis

  • Methylene-carbenoid Reagent : A study by Yan et al. (2004) demonstrates the use of a CH2Cl2-Mg-TiCl4-system, which includes tert-butyl ester, for methylenation of esters. This highlights the reagent's potential for large-scale synthesis due to its exceptional reactivity and selectivity (Yan et al., 2004).

  • Synthesis of Carbocyclic Analogs : Ober et al. (2004) used tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, illustrating its role in synthesizing nucleotide analogs (Ober et al., 2004).

Applications in Material Science

  • Nanofiber Construction : Sun et al. (2015) explored the use of tert-butyl modified carbazole derivatives in constructing blue emissive nanofibers. These nanofibers, particularly those with tert-butyl moiety, showed potential as fluorescent sensory materials for detecting various acid vapors (Sun et al., 2015).

Applications in Environmental Science

  • VOCs Removal : Research by Gironi and Piemonte (2011) involved the adsorption of methyl tert-butyl ether (MTBE) and cyclohexane in environmental contexts. This study is relevant for understanding the interaction of tert-butyl compounds with other chemicals in environmental remediation (Gironi & Piemonte, 2011).

Applications in Pharmaceutical Chemistry

  • Protected Amine Synthesis : Lebel and Leogane (2005) demonstrated a method to form tert-butyl carbamate, a protected amine, through a Curtius rearrangement process. This method can be applied in synthesizing a variety of protected amino acids, showcasing its versatility in pharmaceutical synthesis (Lebel & Leogane, 2005).

  • Synthesis of Spirocyclopropanated Analogues : Research by Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in synthesizing spirocyclopropanated analogues of certain insecticides. This demonstrates its use in creating structurally complex molecules for agricultural applications (Brackmann et al., 2005).

  • Synthesis of Factor Xa Inhibitors : Wang et al. (2017) developed a route for preparing stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate for synthesizing factor Xa inhibitors. This highlights its role in the development of therapeutic agents (Wang et al., 2017).

properties

IUPAC Name

tert-butyl N-(4-methylidenecyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBKRGGCPRUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-methylenecyclohexyl)carbamate

Synthesis routes and methods

Procedure details

Triphenylmethylphosphonium bromide (53.7 g, 0.15 mol) was dissolved in 500 mL of tetrahydrofuran, potassium tert-butoxide (16.8 g, 0.15 mol) was added at −20° C., reacted for 0.5 h after the temperature was raised to 0° C. Then, tert-butyl 4-oxo-cyclohexylcarbamate (Compound 7-1) (21.3 g, 0.1 mol) was dissolved in 100 mL of THF and added dropwise into the flask under nitrogen. After 3 hours of reaction at room temperature, a small amount of water was added to dissolve the solids. The mixture was rotary evaporated to remove THF, extracted with anhydrous diethyl ether, and dried, concentrated, the concentrate was dissolved in n-hexane, and filtered by silica gel, then concentrated to give Compound 7-2 as a colorless liquid (19.5 g, 92.3% yield).
Name
Triphenylmethylphosphonium bromide
Quantity
53.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
21.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
92.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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